molecular formula C5H9Br2NO B8749941 2,4-Dibromo-N-methylbutanamide

2,4-Dibromo-N-methylbutanamide

Cat. No. B8749941
M. Wt: 258.94 g/mol
InChI Key: HPCYZQZHUNXJPG-UHFFFAOYSA-N
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Patent
US04973708

Procedure details

Methyl 2,4-dibromobutyrate (50 gm, 0.192 mole) was mixed with 40 wt % methylamine in aqueous solution (20.0 ml, 7.22 gm, 0.232 mole) with stirring and cooling in an ice bath. The reaction mixture was stirred for 16 hours at 5° C., chloroform (100 ml) was then added and the organic layer washed with water. The organic extract was dried over magnesium sulfate, filtered and the solvent removed. The crude product was purified by column chromatography (silica gel, gradient elution hexane/chloroform to chloroform/ethylacetate) to yield an off-white solid, (25.4 gm, 51.7%): m.p. 42°-47° C. The compound was used in the next step without further purification. A small portion was further purified for elemental analysis; m.p. 48°-49° C. IR(KBr) 3450, 1660, 1570, 1415, 1240 and 1210 cm-1 ; H-NMR (CDCl3) δ 2.48 (m, 1H, --CH2 -CHBr--), 2.79(m, 1H, --CH2 -CHBy--), (d, 3H, --NH2 -CH3 --), 3.55 (t, 2H, Br--CH2 --CH2), 4.54 (dd, 1H, --CHBr--); 6.39 (s, broad, 1H, --NH--CH3), C--NMR, decoupled (CDCl3) 26.83, 30.27, 37.60, 48.26, 168.65 ppm. Anal. calcd. for C5H9NBr2O (258.949): C, 23.19; H, 3.50; N, 5.41. Found: C, 23.53; H, 3.44; N, 5.29%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:7][CH2:8][Br:9])[C:3](OC)=[O:4].[CH3:10][NH2:11]>C(Cl)(Cl)Cl>[CH3:10][NH:11][C:3](=[O:4])[CH:2]([Br:1])[CH2:7][CH2:8][Br:9]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC(C(=O)OC)CCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
solution
Quantity
20 mL
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice bath
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 hours at 5° C.
Duration
16 h
WASH
Type
WASH
Details
the organic layer washed with water
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, gradient elution hexane/chloroform to chloroform/ethylacetate)
CUSTOM
Type
CUSTOM
Details
to yield an off-white solid, (25.4 gm, 51.7%)
CUSTOM
Type
CUSTOM
Details
The compound was used in the next step without further purification
CUSTOM
Type
CUSTOM
Details
A small portion was further purified for elemental analysis

Outcomes

Product
Name
Type
Smiles
CNC(C(CCBr)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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